![molecular formula C18H16O5 B2596583 5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one CAS No. 5065-01-0](/img/structure/B2596583.png)
5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one
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Overview
Description
“5,7-dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one” is a type of flavonoid . Flavonoids are a diverse group of phytonutrients (plant chemicals) found in almost all fruits and vegetables. They are known for their beneficial effects on health due to their antioxidant properties .
Molecular Structure Analysis
The molecular structure of flavonoids typically includes a 15-carbon skeleton, which consists of two phenyl rings (A and B) and a heterocyclic ring © . This carbon structure can be abbreviated C6-C3-C6 .Chemical Reactions Analysis
The chemical reactions of flavonoids can vary widely depending on their specific structure. They can undergo reactions such as methylation, glycosylation, and sulfation .Physical And Chemical Properties Analysis
Flavonoids are generally characterized by low toxicity and good radical scavenging activity. They are also known for their anti-inflammatory, anti-cancer, and anti-viral properties .Scientific Research Applications
Antimicrobial and Anti-inflammatory Effects
5,7-Dimethoxy-3-(2-methoxyphenyl)-4H-chromen-4-one, found in Belamcanda chinensis, exhibits antimicrobial and anti-inflammatory properties. The structure of the compound facilitates the formation of inter- and intramolecular hydrogen bonds, contributing to its biological activity (Liu, Ma, Gao, & Wu, 2008).
Phototransformation and Synthetic Potential
The compound undergoes phototransformation to yield exotic tetracyclic scaffolds with potential synthetic and therapeutic applications. This process is regulated by regioselective photocyclisation, highlighting its chemical versatility (Khanna, Dalal, Kumar, & Kamboj, 2015).
Structural Modification and Biological Activity
Modified derivatives of this compound, such as 7a-O-Methyldeguelol, exhibit a three-dimensional network formation in their crystal structures, potentially influencing biological interactions and activities (Chantrapromma et al., 2005).
Crown Ether Derivatives and Complexation Studies
The compound's derivatives have been utilized to synthesize novel chromenone crown ethers, engaging in complexation studies with metal ions. These studies are essential for understanding the compound's potential in catalysis and coordination chemistry (Gündüz et al., 2006).
Antimicrobial Activity and Molecular Modeling
Derivatives of this compound have demonstrated significant antimicrobial activity. Molecular modeling has been employed to understand their interaction with bacterial proteins, offering insights into their mechanism of action (Mandala et al., 2013).
Flavonoid Isolation and Characterization
The compound is closely related to flavones isolated from natural sources, like Ainsliaea henryi, contributing to the understanding of flavonoids' chemical diversity and biological roles (Xiong, Wu, Chen, & Chen, 2009).
Future Directions
properties
IUPAC Name |
5,7-dimethoxy-3-(2-methoxyphenyl)chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-20-11-8-15(22-3)17-16(9-11)23-10-13(18(17)19)12-6-4-5-7-14(12)21-2/h4-10H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOYXYUPUMLMWOR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2=COC3=C(C2=O)C(=CC(=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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